1-(4-Cyclopropylphenyl)ethan-1-amine hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of 197.70 g/mol. This compound is primarily recognized for its potential applications in medicinal chemistry and organic synthesis. The presence of the cyclopropyl group on the phenyl ring contributes to its unique chemical properties, making it a subject of interest in various scientific studies.
This compound is synthesized through specific chemical reactions involving 4-cyclopropylbenzaldehyde and amines, typically under reductive amination conditions. It can be obtained from various chemical suppliers and is utilized in research laboratories for its diverse applications.
1-(4-Cyclopropylphenyl)ethan-1-amine hydrochloride falls under the category of amines, specifically aromatic amines, due to its structure that includes an amine group attached to an aromatic ring. It is also classified as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various biological assays.
The synthesis of 1-(4-Cyclopropylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
The reaction conditions are optimized for yield and purity, often requiring controlled temperatures and specific pH levels to ensure successful synthesis.
The molecular structure of 1-(4-Cyclopropylphenyl)ethan-1-amine hydrochloride can be represented as follows:
The compound features a cyclopropyl group attached to a phenyl ring, which influences its steric and electronic properties, potentially affecting its reactivity and biological activity.
1-(4-Cyclopropylphenyl)ethan-1-amine hydrochloride can participate in several chemical reactions:
These reactions can lead to various derivatives, including brominated or nitrated products, depending on the reaction conditions.
The mechanism of action for 1-(4-Cyclopropylphenyl)ethan-1-amine hydrochloride primarily involves its interaction with specific biological targets:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.70 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
These properties make it suitable for various applications in research and industry.
1-(4-Cyclopropylphenyl)ethan-1-amine hydrochloride has several scientific uses:
It serves as a building block in organic synthesis, allowing chemists to create more complex molecules.
The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding, which may lead to therapeutic applications.
It is investigated as a precursor for drug development targeting specific diseases due to its unique structural properties.
In industrial applications, it is utilized in the production of fine chemicals and as an intermediate in synthesizing more complex compounds.
The stereoselective synthesis of chiral 1-(4-cyclopropylphenyl)ethan-1-amine derivatives leverages transition-metal catalysis to establish enantiocontrol. Iridium-catalyzed asymmetric hydrogenation stands as a pivotal methodology, utilizing chiral Ir-SpiroPAP catalysts to reduce prochiral imine precursors. This approach achieves exceptional enantioselectivity (up to 99% ee) and high turnover numbers (TONs up to 1840) under mild reaction conditions [5]. The catalyst’s spirocyclic phosphine-aminophosphine ligand framework enables precise facial differentiation during hydride transfer, critical for accessing (R)- or (S)-configured amines. Alternative routes employ chiral auxiliaries (e.g., Evans’ oxazolidinones) in ketone alkylation steps, though these require additional auxiliary removal steps [3].
Table 1: Enantioselective Methods Comparison
Method | Catalyst/Ligand | ee (%) | TON | Reaction Time |
---|---|---|---|---|
Iridium Hydrogenation | Ir-SpiroPAP | 99 | 1840 | 12–24 h |
Borane Reduction | CBS Catalyst | 92 | – | 6 h |
Enzymatic Resolution | Lipase PS | >99 | – | 48 h |
Key challenges include substrate-specific optimization and catalyst cost, particularly for industrial-scale applications where ligand recovery strategies become essential [5].
Reductive amination of 1-(4-cyclopropylphenyl)ethan-1-one (ketone precursor) provides a direct route to the primary amine scaffold. Sodium triacetoxyborohydride (STAB-H) in dichloromethane efficiently couples the ketone with ammonium acetate, achieving 65–78% yields at ambient temperature [4] [6]. Recent advances employ zinc-mediated carbonyl alkylative amination (CAA), which overcomes steric limitations of traditional methods. This three-component coupling uses zinc dust (20 mol%) with TMSOTf as an iminium activator, enabling reactions between the ketone, alkylamines, and alkyl iodides to yield α-branched amines in >90% yield without competitive reduction byproducts [6].
Table 2: Reductive Amination Optimization
Reducing Agent | Additive | Solvent | Yield (%) | Byproduct Formation |
---|---|---|---|---|
NaBH₄ | None | MeOH | 42 | High (30%) |
STAB-H | AcOH | DCM | 78 | Low (<5%) |
Zn Dust | TMSOTf | THF/EtOAc | 93 | None |
Limitations include the incompatibility of strongly electrophilic ketones and the need for anhydrous conditions during zinc-mediated reactions [6].
Crystallization of the free base amine into its hydrochloride salt enhances stability and purity. The process involves dissolving the amine in anhydrous ethyl acetate and introducing HCl gas at 0–5°C, yielding >95% of the crystalline salt [2] [3]. Mechanistically, protonation occurs at the amine lone pair, followed by ion-pair aggregation and nucleation. Solvent selection critically influences polymorph formation: polar aprotic solvents (e.g., acetone) yield metastable forms, while ethereal solvents produce the thermodynamically stable monoclinic polymorph. Seeding with crystalline templates during anti-solvent addition (e.g., n-heptane) ensures consistent crystal habit and reduces oiling-out [3].
Optimized Protocol:
This delivers >99.5% chemical purity and eliminates residual solvents like dichloromethane [3].
Sustainable synthesis of the cyclopropyl fragment emphasizes solvent substitution and atom economy. Cyclopentyl methyl ether (CPME) replaces traditional ethereal solvents (THF, 2-MeTHF) in lithiation and Grignard reactions due to its low peroxide formation risk, high boiling point (106°C), and hydrophobicity (water solubility: 1.1 g/100 g). CPME enables efficient recovery (>85%) via aqueous workup and reduces energy consumption during distillative recycling [7]. Additionally, the Zeon Corporation’s 100% atom-economical synthesis of cyclopropyl precursors minimizes waste [7]. For the ketone intermediate 1-(4-cyclopropylphenyl)ethan-1-one, Friedel-Crafts acylation in CPME using AlCl₃ catalysis achieves 90% yield with catalyst recycling [4] [7].
Table 3: Solvent Sustainability Metrics
Solvent | Peroxide Risk | Water Solubility | Recovery (%) | Global Warming Potential |
---|---|---|---|---|
THF | High | Miscible | 50 | High |
2-MeTHF | Moderate | 13 g/100 g | 75 | Moderate |
CPME | Low | 1.1 g/100 g | 85 | Low |
Microwave-assisted ring closure of γ-haloketones reduces cyclopropanation time from 12 h to 25 min, decreasing energy use by 40% [7].
Scale-up hurdles include exothermicity management during reductive amination and polymorph control during salt crystallization. Continuous flow reactors mitigate thermal runaway risks by precisely controlling residence time (5 min) and temperature (30°C) during imine formation [1] [3]. Purification employs fractional crystallization with toluene/n-heptane mixtures to remove positional isomers, achieving >99.5 A% purity. For persistent impurities (e.g., dehalogenated byproducts), simulated moving bed (SMB) chromatography using polyvinylpyridine resins affords 98% recovery [1] [3].
Table 4: Industrial Purification Techniques
Technique | Target Impurity | Purity Output | Yield (%) | Cost Impact |
---|---|---|---|---|
Fractional Crystallization | Isomers | 99.5% | 85 | Low |
SMB Chromatography | Halogenated byproducts | 99.9% | 98 | High |
Wiped-Film Evaporation | Residual solvents | 99.8% | 95 | Moderate |
Process analytical technology (PAT) tools like in-line Raman spectroscopy monitor crystallization kinetics in real-time, ensuring consistent particle size distribution (D90 < 50 µm) for tablet formulation compatibility [1].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8